molecular formula C8H10N4 B13248482 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B13248482
M. Wt: 162.19 g/mol
InChI Key: ARYFZRKKSXOTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with an ethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involve large-scale microwave-mediated synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazolopyridines.

Mechanism of Action

The mechanism of action of 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in signaling pathways related to inflammation and immune responses . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and modulating the associated biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

8-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-2-6-4-3-5-12-7(6)10-8(9)11-12/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

ARYFZRKKSXOTQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN2C1=NC(=N2)N

Origin of Product

United States

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